molecular formula C19H20BrN5O B12244107 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12244107
M. Wt: 414.3 g/mol
InChI Key: LSZYDQJAWCWYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the bromopyrimidine and piperidine moieties suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

  • Formation of the Piperidine Intermediate

    • React 2-chloro-5-bromopyrimidine with piperidine-3-yl-methanol in the presence of potassium carbonate in acetonitrile at room temperature. The mixture is then heated to 100°C for 6 hours .
    • The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried and concentrated to obtain the intermediate.
  • Coupling with Quinazolinone

    • The piperidine intermediate is then coupled with 2-methyl-3,4-dihydroquinazolin-4-one under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and quinazolinone moieties.

    Cyclization Reactions: The presence of multiple functional groups allows for potential cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the functional groups on the piperidine and quinazolinone rings.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead structure for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Research: It may serve as a tool compound for studying the biological pathways involving quinazolinone and piperidine derivatives.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone and piperidine moieties. These interactions may modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is unique due to the combination of its quinazolinone core with the bromopyrimidine and piperidine moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H20BrN5O

Molecular Weight

414.3 g/mol

IUPAC Name

3-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C19H20BrN5O/c1-13-23-17-5-3-2-4-16(17)18(26)25(13)12-14-6-8-24(9-7-14)19-21-10-15(20)11-22-19/h2-5,10-11,14H,6-9,12H2,1H3

InChI Key

LSZYDQJAWCWYNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC=C(C=N4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.